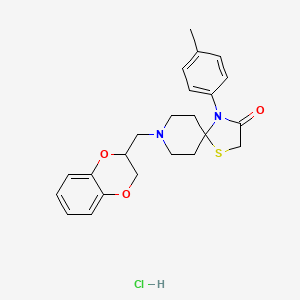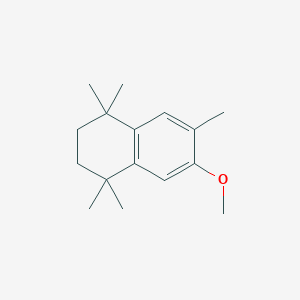
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene is an organic compound with the molecular formula C16H24O It is a derivative of naphthalene, characterized by the presence of methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene typically involves the alkylation of naphthalene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where naphthalene is reacted with methoxy and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methoxy group can be replaced by other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or sulfonated naphthalene derivatives
Aplicaciones Científicas De Investigación
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene involves its interaction with various molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar in structure but differs in the position and number of methyl groups.
6-Cyano-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: Contains a cyano group instead of a methoxy group.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Similar framework but with an acetyl group.
Uniqueness
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility in organic solvents and its reactivity in electrophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
22825-12-3 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
6-methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H24O/c1-11-9-12-13(10-14(11)17-6)16(4,5)8-7-15(12,2)3/h9-10H,7-8H2,1-6H3 |
Clave InChI |
XVHMNFOYSORWCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1OC)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



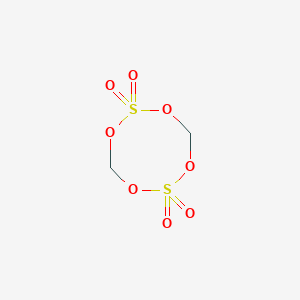
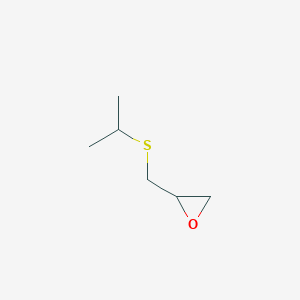

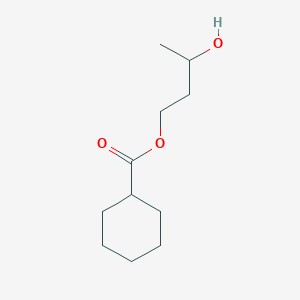

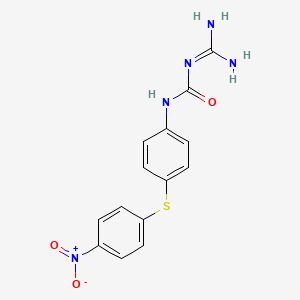
![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
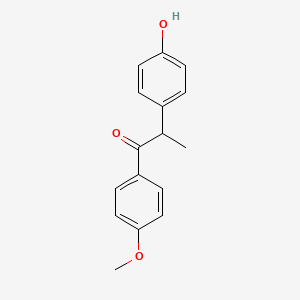
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)

